6-methoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-methoxy-3-(3-methylpiperidin-1-yl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-11-4-3-7-17(10-11)23(19,20)15-9-12-8-13(21-2)5-6-14(12)22-16(15)18/h5-6,8-9,11H,3-4,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOLJAUXVIXBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group on the chromen-2-one core using methyl iodide and a base such as potassium carbonate.
Attachment of the Piperidinyl Sulfonyl Moiety: The piperidinyl sulfonyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the methoxy-chromen-2-one intermediate with a sulfonyl chloride derivative of 3-methylpiperidine in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Strong bases like sodium hydride or nucleophiles like thiols in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar chromenone structures have shown significant antiproliferative effects against various cancer cell lines, including prostate and breast cancer cells. In vitro studies demonstrated that modifications in the piperidine moiety can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .
-
Anti-inflammatory Properties
- The sulfonamide group in the compound is known for its anti-inflammatory effects. Research indicates that compounds with similar structures can significantly reduce inflammation markers in animal models, suggesting that 6-methoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one may exhibit comparable properties .
-
Neuroprotective Effects
- There is emerging evidence that compounds within this chemical class can provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that these compounds can inhibit neuroinflammatory pathways and promote neuronal survival in vitro .
Table 1: Summary of Biological Activities
| Activity Type | Model/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | LASCPC-01 (Prostate) | 0.47 | |
| Anti-inflammatory | Rat Model | 0.05 | |
| Neuroprotective | Neuronal Cell Lines | TBD |
Case Studies
- Anticancer Mechanisms
- Inflammation Models
- Neuroprotection Studies
Mechanism of Action
The mechanism of action of 6-methoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The presence of the methoxy and piperidinyl sulfonyl groups may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Chromen-2-one Derivatives: Compounds with similar chromen-2-one cores but different substituents.
Methoxy-Substituted Chromen-2-ones: Compounds with methoxy groups at different positions.
Piperidinyl Sulfonyl Derivatives: Compounds with piperidinyl sulfonyl groups attached to different cores.
Uniqueness
6-methoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is unique due to the specific combination of the methoxy group and the piperidinyl sulfonyl moiety attached to the chromen-2-one core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
6-Methoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one, also known as a sulfonyl chromone derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This compound's structure comprises a chromone core substituted with a methoxy group and a piperidine-derived sulfonyl moiety, which may influence its biological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 317.37 g/mol. The compound features a chromone backbone, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.37 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antiviral Activity
Research indicates that derivatives of this compound exhibit significant antiviral activity, particularly against HIV. A study highlighted that certain sulfonyl chromone derivatives were effective in inhibiting HIV replication, suggesting that modifications to the chromone structure can enhance antiviral potency .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies have shown that it possesses cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and glioma cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in viral replication and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in cancer cells, enhancing its therapeutic potential.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases, particularly G2/M phase, which is critical for cancer treatment strategies.
Case Studies
- Antiviral Efficacy : In vitro studies demonstrated that the compound significantly reduced viral load in HIV-infected cell cultures. The IC50 values reported were in the low micromolar range, indicating potent activity against the virus .
- Cytotoxicity Against Cancer Cells : A study assessing the cytotoxicity of various derivatives showed that this compound had an IC50 value of approximately 20 µM against MDA-MB-231 cells, suggesting effective growth inhibition compared to untreated controls .
Table 2: Biological Activity Summary
Q & A
Basic Research Questions
Q. What established synthetic methodologies are available for 6-methoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves two key steps: (1) cyclization to form the coumarin core (e.g., via Pechmann or Kostanecki-Robinson reactions) and (2) sulfonylation using reagents like 3-methylpiperidine sulfonyl chloride. For example, reflux conditions with NHOAc as a catalyst have been effective for similar coumarin derivatives, yielding intermediates that are further functionalized . Ethyl methylsulfonylacetate derivatives can serve as sulfonylating agents, requiring anhydrous conditions and inert atmospheres to prevent side reactions .
- Optimization : Reaction temperature (80–120°C), solvent polarity (DMF vs. THF), and stoichiometric ratios of sulfonylation reagents significantly affect purity and yield. Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the final product .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Spectroscopy :
- NMR : H and C NMR identify substituent positions (e.g., methoxy at C6, sulfonyl at C3). Coupling constants in H NMR distinguish axial/equatorial orientations of the 3-methylpiperidinyl group .
- IR : Stretching frequencies near 1720 cm (C=O of coumarin) and 1150–1200 cm (S=O) confirm functional groups .
Q. How can purification challenges (e.g., byproducts from sulfonylation) be mitigated?
- Strategies :
- Use scavenger resins (e.g., polymer-bound dimethylamine) to trap excess sulfonyl chloride.
- Recrystallization from ethanol/water mixtures improves purity, leveraging differential solubility of sulfonated vs. non-sulfonated intermediates .
Advanced Research Questions
Q. What structure-activity relationships (SARs) link the sulfonyl-piperidinyl group to biological activity (e.g., antiproliferative effects)?
- Mechanistic Insights : The sulfonyl group enhances electron-withdrawing effects, polarizing the coumarin core for DNA intercalation or enzyme inhibition (e.g., topoisomerase II). Substitution at the piperidine N-atom (e.g., methylation) modulates lipophilicity and cellular uptake .
- Case Study : Pyrazolo[1,5-a]pyrimidine derivatives with similar sulfonamide motifs show IC values <5 µM against HEPG2 cells, suggesting that steric bulk at the piperidine ring may reduce efficacy .
Q. How does the sulfonyl group influence hydrogen-bonding networks in crystal structures?
- Graph Set Analysis : The sulfonyl oxygen acts as a hydrogen-bond acceptor, forming C=O···H-N (piperidine) or C=O···H-O (methoxy) interactions. Etter’s graph theory (e.g., D or R(8) motifs) predicts packing efficiency, which correlates with solubility and stability .
Q. What analytical methods quantify this compound in biological matrices (e.g., serum)?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 280 nm (λ for coumarin) achieves limits of detection (LOD) <0.1 µg/mL. Validation follows ICH guidelines for linearity (R >0.99) and recovery (>95%) .
- Spectrophotometry : Complexation with Cr(VI)-THZ ligand (λ = 450 nm) enables quantification in environmental samples, though matrix effects require standard addition calibration .
Q. How can contradictory data on synthesis yields (e.g., 27% vs. 45%) be resolved?
- Root Cause Analysis : Low yields often stem from competing reactions (e.g., hydrolysis of sulfonyl chloride). Kinetic studies (monitored via F NMR or inline IR) identify optimal reaction windows. Microwave-assisted synthesis reduces side reactions, improving yields to >60% .
Q. What computational tools predict binding modes of this compound with biological targets (e.g., riboswitches)?
- In Silico Methods : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with Plasmodium falciparum riboswitches. The sulfonyl group’s electrostatic potential complements the RNA phosphate backbone, while methoxy enhances hydrophobic contacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
